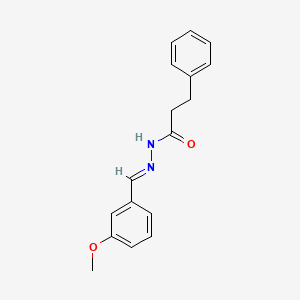
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide
Vue d'ensemble
Description
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, also known as MBPPH, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. Studies have shown that N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. In animal studies, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been shown to have low toxicity and to be well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is its versatility, as it can be used for a wide range of applications. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide can be sensitive to light and air, which can affect its stability and reactivity.
Orientations Futures
There are numerous future directions for the study of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide. One area of research is the development of new synthetic methods for N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide and its derivatives. Another area of research is the exploration of new applications for N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, such as in the development of new drugs or materials. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide and its potential toxicity in vivo.
In conclusion, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide is a versatile chemical compound that has been the subject of numerous scientific studies. Its potential applications in various fields, including medicinal chemistry, material science, and environmental science, make it an important target for future research. While there are limitations to working with N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide, its versatility and potential make it a valuable tool for scientific exploration.
Applications De Recherche Scientifique
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been investigated for its anticancer, antifungal, and antimicrobial properties. In material science, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been used for the synthesis of metal complexes and nanoparticles. In environmental science, N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide has been explored for its ability to remove heavy metals from contaminated water.
Propriétés
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-5-8-15(12-16)13-18-19-17(20)11-10-14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDITGKOELFWHS-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-3-phenylpropanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-biphenylyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B3866765.png)

![4-(dimethylamino)benzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3866773.png)
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B3866780.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3866785.png)
![N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide](/img/structure/B3866788.png)
![3-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3866800.png)

![1-ethoxy-4-[4-(4-methoxyphenyl)-1,3-cyclopentadien-1-yl]benzene](/img/structure/B3866805.png)
![N'-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3866810.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B3866814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-amine](/img/structure/B3866821.png)

![2-(3-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3866860.png)